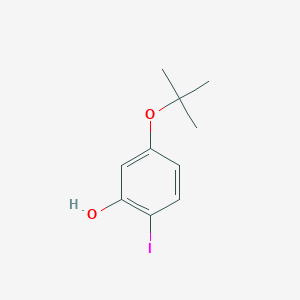

5-(Tert-butoxy)-2-iodophenol

Description

Significance of Phenolic Building Blocks in Chemical Research

Phenolic compounds are a cornerstone of chemical research and development, serving as versatile building blocks for a vast array of functional materials and complex molecules. chemsrc.comnih.gov The intrinsic properties of the phenol (B47542) motif, which include the ability to engage in hydrogen bonding, chelate metals, and participate in redox processes, make these compounds exceptionally useful. nih.gov In materials science, there is a growing interest in engineering advanced materials from phenolic precursors, moving beyond their traditional use in products like inks and coatings. chemsrc.comnih.gov These materials often retain the inherent functionalities of the phenolic building blocks, leading to synergistic effects applicable in fields from catalysis to biomedicine. nih.gov Both natural and synthetic phenols are employed as structural motifs for creating functional materials through processes like self-assembly. chemsrc.comnih.gov

The Role of Halogenated Phenols in Organic Transformations

The introduction of halogen atoms onto a phenol ring dramatically expands its synthetic utility, creating a class of compounds known as halogenated phenols. orgsyn.org The halogen substituent serves as a reactive handle, most notably as a leaving group in a variety of cross-coupling reactions. This reactivity allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds. thermofisher.com

The process of phenol halogenation itself is a fundamental organic transformation. chemrxiv.org Due to the high reactivity of the phenol ring towards electrophilic aromatic substitution, these reactions, such as bromination and chlorination, can readily lead to polysubstituted products. chemrxiv.org Iodinated phenols, in particular, are valuable intermediates. The iodine atom provides a good balance of reactivity, making it an excellent coupling partner in many transition metal-catalyzed reactions. ontosight.aisarex.com The controlled synthesis of specific isomers of halogenated phenols is crucial for their application as building blocks in the construction of more complex molecules, including pharmaceuticals and agrochemicals. thermofisher.comontosight.ai

Positioning 5-(Tert-butoxy)-2-iodophenol within the Landscape of Aryl Iodides

Aryl iodides are widely regarded as superior substrates in many pivotal organic reactions, especially in palladium-catalyzed cross-coupling processes like the Suzuki, Heck, and Sonogashira reactions. iaea.org The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, which generally facilitates the initial oxidative addition step in the catalytic cycle of these reactions. nih.gov This higher reactivity allows transformations to occur under milder conditions and with greater efficiency. While aryl iodides have sometimes been seen as less effective in certain C-N bond-forming reactions, recent advances in catalyst design have largely overcome these limitations. nih.gov

Within this context, this compound emerges as a highly functionalized and strategic building block. It possesses three key structural features:

An aryl iodide moiety, which serves as a prime site for cross-coupling reactions.

A free phenolic hydroxyl group , which is ortho to the iodine. This group can influence the reactivity of the adjacent C-I bond and can itself be a site for further functionalization, such as ether or ester formation.

A tert-butoxy (B1229062) group , which acts as a bulky, acid-labile protecting group. This feature allows for sequential reactions, where the iodo group is reacted first, followed by the removal of the tert-butyl group under acidic conditions to reveal a second phenolic hydroxyl group. This unmasks a 1,2,4-trisubstituted benzene (B151609) derivative, a common structural motif in complex organic molecules.

The specific arrangement of these groups makes this compound a valuable precursor for creating complex molecular architectures with controlled regiochemistry.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not widely available in public databases. However, key identifiers and calculated properties have been compiled.

| Property | Value | Source |

| CAS Number | 1243394-89-9 | chemsrc.com |

| Molecular Formula | C₁₀H₁₃IO₂ | chemsrc.com |

| Molecular Weight | 292.11 g/mol | chemsrc.com |

| Melting Point | Not Available | chemsrc.com |

| Boiling Point | Not Available | chemsrc.com |

Synthesis and Reactions

Plausible Synthetic Route:

A specific, documented synthesis for this compound is not readily found in broad chemical literature. However, a logical approach would involve the regioselective iodination of the precursor, 3-(tert-butoxy)phenol. The synthesis would likely proceed via electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-director, and the bulky tert-butoxy group is also an ortho-, para-director. In this case, both groups would direct the incoming electrophile (an iodinating agent) to the positions ortho and para to them. The position between the two groups (C4) is sterically hindered. The position ortho to the hydroxyl group (C2) is highly activated, making it the most probable site for iodination. A common method for such a transformation would be the use of an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a mild base.

Reactivity and Applications in Research:

This compound is a valuable building block for organic synthesis due to its distinct functional groups.

Cross-Coupling Reactions: The aryl iodide functionality is the most reactive site for transition metal-catalyzed cross-coupling reactions. It can readily participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to substituted biphenyl (B1667301) derivatives.

Heck-Mizoroki Reaction: Coupling with alkenes to form substituted styrenes or other vinylated aromatics. wiley-vch.de

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne structures.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, anilines, or amides. nih.gov

Cyanation: Introduction of a nitrile group, which is a versatile precursor for acids, amides, and amines. nih.gov

Role of the Hydroxyl and Tert-butoxy Groups: The ortho-hydroxyl group can direct metallation reactions and can be alkylated or acylated. The tert-butoxy group is a stable protecting group that can be removed with acid to liberate a second hydroxyl group, enabling further transformations at that site. iaea.org This makes the compound a useful precursor for synthesizing complex phenols, heterocyclic compounds like benzofurans (via intramolecular coupling after reaction at the hydroxyl group), and other highly substituted aromatic systems that are of interest in medicinal chemistry and materials science. kennesaw.educhemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C10H13IO2 |

|---|---|

Molecular Weight |

292.11 g/mol |

IUPAC Name |

2-iodo-5-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13IO2/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |

InChI Key |

OXXZSBQTGCNWBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)I)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butoxy 2 Iodophenol and Analogous Structures

Strategies for Regioselective Iodination of Phenolic Substrates

Direct Iodination Approaches

Direct iodination involves treating a phenolic substrate with an electrophilic iodine source. The challenge lies in controlling the reaction to favor the desired isomer and prevent over-iodination.

One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the reaction of phenol (B47542) with iodine and hydrogen peroxide in water can yield 2-iodophenol (B132878), although it may also produce di-iodinated byproducts like 2,6-diiodophenol chemicalbook.com. The choice of solvent and reaction conditions is critical to optimize the yield of the mono-iodinated product.

Another approach utilizes N-Iodosuccinimide (NIS), a milder and more manageable source of electrophilic iodine. NIS is often used for the iodination of activated aromatic rings, including phenols and their derivatives nih.gov. The regioselectivity is still governed by the directing effects of the existing substituents on the aromatic ring. For a substrate like 4-(tert-butoxy)phenol, direct iodination would be expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6) due to steric hindrance from the bulky tert-butoxy (B1229062) group potentially influencing the substitution pattern.

Table 1: Examples of Direct Iodination Reagents for Phenols

| Reagent System | Substrate Type | Typical Products | Reference |

|---|---|---|---|

| I₂ / H₂O₂ | Phenol | 2-Iodophenol, 2,6-Diiodophenol | chemicalbook.com |

| N-Iodosuccinimide (NIS) | Tyrosine analogues | Iodinated tyrosine derivatives | nih.gov |

Indirect Iodination Protocols

Indirect methods offer greater control over regioselectivity by introducing a functional group that can be replaced with iodine. These protocols often involve aryldiazonium salts or the use of hypervalent iodine intermediates.

Aryldiazonium Salts (Sandmeyer Reaction): The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including iodine, onto an aromatic ring by replacing a diazonium group. organic-chemistry.orgwikipedia.org The synthesis begins with the diazotization of an aromatic amine (an aminophenol in this case) using sodium nitrite (NaNO₂) in an acidic solution to form a diazonium salt. This salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group to yield the corresponding aryl iodide. thieme-connect.deresearchgate.net This method is highly effective for preparing iodoarenes from aromatic amines. thieme-connect.de For instance, 2-amino-4-nitrophenol can be converted to 2-iodo-4-nitrophenol via this two-step diazotization-iodination process jst.go.jp. The position of the iodine is precisely determined by the initial position of the amino group, thus ensuring high regioselectivity. However, the reaction can be sensitive to the electronic nature of the aromatic ring; highly electron-rich systems like catechols may lead to side reactions and the formation of tarry products reddit.com.

Hypervalent Iodine Intermediates: Hypervalent iodine reagents have emerged as versatile tools in organic synthesis for their ability to mediate a range of transformations, including the functionalization of phenols. frontiersin.orgwikipedia.org These reagents can be used for the regioselective ortho-iodination of phenols through palladium-catalyzed C-H activation. frontiersin.orgnih.gov In this approach, a directing group, such as a phenylcarbamate, guides the palladium catalyst to the ortho position of the C-H bond. A cyclic hypervalent iodine reagent then serves as the iodine source, delivering the iodine atom with excellent regioselectivity and functional group tolerance. nih.gov This method provides a novel way to access ortho-iodinated phenols. nih.gov Furthermore, hypervalent iodine(V) reagents have been developed for the regioselective oxidation of phenols to ortho-quinones, demonstrating their utility in precisely functionalizing the position ortho to the hydroxyl group. nih.govresearchgate.net

Installation of the Tert-butoxy Moiety on Phenolic Frameworks

The tert-butoxy group is typically introduced onto the phenolic ring either through etherification of the hydroxyl group or by installing it as a protecting group.

Etherification Reactions of Phenols

The formation of a tert-butyl ether from a phenol can be challenging due to the steric bulk of the tert-butyl group, which disfavors Sₙ2 reactions with tert-butyl halides. Instead, reactions often proceed through the formation of a tert-butyl cation from isobutylene or tert-butanol under acidic conditions. Another effective method is the Yb(OTf)₃-catalyzed decarboxylative etherification, which uses di-tert-butyl dicarbonate as the source of the tert-butyl group.

Protecting Group Chemistry for Phenols with Bulky Ethers

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines and can also be used with phenols. It is typically introduced using di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640). The reaction of a phenol with di-tert-butyl dicarbonate in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can form a tert-butyl carbonate. This group can then be subjected to further reactions. The tert-butyl ether itself is a robust protecting group due to its stability in basic conditions.

Convergent and Divergent Synthetic Routes to Substituted Iodophenols

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a library of structurally related compounds through different reaction pathways. nih.gov This strategy is particularly useful for creating molecular diversity and exploring structure-activity relationships. A divergent approach could begin with a key intermediate, such as an iodinated and protected phenol, which is then subjected to various coupling reactions or further functionalization to produce a range of different substituted iodophenol analogs. For instance, a palladium-catalyzed reaction of 2-iodo-N-(propa-1,2-dien-1-yl)anilines with isocyanides has been used in a divergent manner to produce various aza-heterocyclic amides rsc.org.

| Divergent | A common starting material is used to generate a library of diverse but structurally related compounds. | Efficient for creating molecular diversity, useful for medicinal chemistry and screening. |

Optimization of Reaction Conditions and Yields in Iodophenol Synthesis

The synthesis of specific iodophenol isomers, such as 5-(Tert-butoxy)-2-iodophenol, necessitates a meticulous optimization of reaction conditions to achieve high yields and regioselectivity. The presence of multiple activating groups on the phenol ring—in this case, a hydroxyl and a tert-butoxy group—complicates the synthesis, as it can lead to a mixture of constitutional isomers and poly-iodinated byproducts. Therefore, controlling the reaction parameters is crucial for directing the iodination to the desired position and preventing subsequent reactions. Key factors that are typically optimized include the choice of iodinating agent, the stoichiometry of reactants, solvent, and temperature.

Detailed research into the iodination of phenol and its derivatives provides a foundational understanding for optimizing these syntheses. The primary goal is to enhance the electrophilicity of the iodine source under controlled conditions to favor mono-iodination at a specific site, often the sterically accessible position ortho to the hydroxyl group.

Influence of Iodinating Agent and Stoichiometry

The selection of the iodinating agent and its molar ratio relative to the phenol substrate is a critical starting point for optimization. Molecular iodine (I₂) is a common reagent, but it often requires an oxidizing agent to generate a more potent electrophilic species in situ. A combination of iodine and hydrogen peroxide (H₂O₂) in an aqueous medium is a well-documented system for phenol iodination.

Studies on phenol itself demonstrate the delicate balance required. For instance, the reaction of phenol with 0.5 equivalents of iodine and 1.0 equivalent of hydrogen peroxide at room temperature yielded 2-iodophenol (49%) and 2,6-diiodophenol (21%) chemicalbook.comresearchgate.net. This highlights the inherent challenge of preventing di-substitution, even with a substoichiometric amount of iodine. The optimization of this reaction involves carefully adjusting the reactant ratios to maximize the yield of the desired mono-iodinated product. As shown in the table below, increasing the equivalents of iodine leads to a higher yield of the di-iodinated product at the expense of the mono-iodinated one.

| Substrate | Iodine (equiv.) | H₂O₂ (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Phenol | 0.5 | 1.0 | Water | RT | 24 | 2-Iodophenol | 49 | chemicalbook.comresearchgate.net |

| Phenol | 0.5 | 1.0 | Water | RT | 24 | 2,6-Diiodophenol | 21 | chemicalbook.comresearchgate.net |

| Phenol | 1.0 | 2.0 | Water | RT | 24 | 2,6-Diiodophenol | 76 | researchgate.net |

| Phenol | 1.0 | 2.0 | Water | RT | 24 | 2-Iodophenol | 10 | researchgate.net |

| 4-Hydroxyacetophenone | 2.0 | 4.0 | Water | 50 | 24 | 4-Hydroxy-3,5-diiodoacetophenone | 92 | researchgate.net |

This table summarizes the effect of reactant stoichiometry and temperature on the yield of iodinated phenols.

N-Iodosuccinimide (NIS) is another widely used reagent that often provides milder reaction conditions and improved selectivity commonorganicchemistry.comwikipedia.org. The reactivity of NIS can be fine-tuned by using catalytic amounts of an acid. For instance, the iodination of various substituted aromatic compounds with NIS proceeds efficiently in the presence of catalytic trifluoroacetic acid (TFA), offering excellent yields under mild conditions organic-chemistry.org. For less reactive substrates, stronger activators such as trifluoromethanesulfonic acid or Lewis acids may be required organic-chemistry.org. In the context of synthesizing this compound, where the ring is highly activated, a mild catalyst system would be essential to control the reaction.

Effect of Temperature and Solvent

Temperature is a critical parameter for controlling selectivity. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts, including poly-iodinated compounds and thermodynamically favored isomers. For phenols bearing electron-withdrawing groups, a moderate increase in temperature (e.g., to 50°C) has been shown to drive the reaction towards di-iodination, achieving excellent yields researchgate.net. Conversely, for highly activated substrates like 3-tert-butoxyphenol, maintaining a low temperature is likely necessary to achieve selective mono-iodination.

The choice of solvent also plays a significant role. While aqueous systems are environmentally benign, organic solvents can offer better solubility for substrates and reagents, potentially leading to cleaner reactions. It has been noted that carrying out halogenation in solvents of low polarity, such as chloroform or carbon tetrachloride, can help limit the reaction to mono-substitution mlsu.ac.in. The use of hexafluoroisopropanol (HFIP) as a solvent has also been reported to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides organic-chemistry.org. The optimization process would therefore involve screening various solvents to find the ideal balance between reactivity and selectivity.

| Iodinating System | Substrate Type | Typical Conditions | Key Optimization Factors | Reference |

|---|---|---|---|---|

| I₂ / H₂O₂ | Phenols | Water, Room Temperature to 50°C | Stoichiometry of I₂ and H₂O₂ to control mono- vs. di-iodination. | researchgate.net |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated Arenes (e.g., Anisoles, Phenols) | Acetonitrile (B52724), Room Temperature | Choice and amount of acid catalyst (e.g., TFA) to tune reactivity. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / Lewis Acid | Anilines, Phenol derivatives | Dichloromethane, Room Temperature | Selection of a mild Lewis acid (e.g., Ag(I) or Fe(III) salts). | organic-chemistry.org |

| Iodine Monochloride (ICl) | Phenols | Aqueous or organic solvent | Stoichiometry to prevent over-iodination; reaction temperature. | General Knowledge |

This table provides an overview of common iodinating systems and the key parameters for their optimization in the synthesis of iodophenols.

Reactivity and Mechanistic Investigations of 5 Tert Butoxy 2 Iodophenol

Exploration of the Aryl Iodide Reactivity Profile

The carbon-iodine (C-I) bond in 5-(tert-butoxy)-2-iodophenol is the most labile of the carbon-halogen bonds, making it the primary site for a range of chemical reactions. Its reactivity is a cornerstone of its utility as a synthetic intermediate, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl iodides are highly valued substrates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These transformations universally commence with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). escholarship.org In this elementary step, the metal catalyst inserts into the carbon-iodine bond, forming an organometallic intermediate (e.g., a Pd(II) species). youtube.com The C-I bond is the weakest among aryl halides, leading to the highest reactivity for aryl iodides in oxidative addition, following the general trend: I > Br > Cl > F. nih.gov Consequently, this compound is expected to be an excellent substrate for these processes, reacting under milder conditions than its chloro or bromo analogs.

The general mechanism for a palladium-catalyzed cross-coupling reaction involving this compound can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): A second reaction partner (e.g., an organoboron reagent or an alkene) is introduced.

Reductive Elimination: The coupled product is expelled from the metal center, regenerating the active Pd(0) catalyst. escholarship.org

Photoredox catalysis has emerged as a powerful method to facilitate these transformations, often enabling reactions at room temperature by generating highly reactive odd-electron transition metal complexes. escholarship.org

| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol) | Relative Reactivity |

|---|---|---|

| Ar-F | ~536 | Lowest |

| Ar-Cl | ~406 | Low |

| Ar-Br | ~347 | High |

| Ar-I | ~280 | Highest |

Nucleophilic aromatic substitution (SNAr) typically involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. diva-portal.org The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. diva-portal.orgnih.gov This pathway is strongly favored when the aromatic ring is activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.gov

In the case of this compound, the benzene (B151609) ring is substituted with two electron-donating groups (hydroxyl and tert-butoxy), which destabilize the negative charge of the Meisenheimer complex, making the classical SNAr pathway highly unfavorable. youtube.com Furthermore, while iodide is a good leaving group in many contexts, its departure in SNAr is often slower than that of fluoride (B91410) in activated systems. youtube.com

However, an alternative SNAr mechanism can occur under different conditions, such as those in atmospheric pressure photoionization. nih.gov This pathway involves the formation of a halobenzene radical cation, which then reacts with a nucleophile. In these gas-phase ion/molecule reactions, the reactivity order is inverted (I > Br > Cl > F), with iodobenzene (B50100) being the most reactive. nih.gov This enhanced reactivity is attributed to the weaker C-I bond and the fact that for bulkier halogens like iodine, the leaving group can detach as the nucleophile approaches, avoiding a stable intermediate. nih.gov Therefore, while classical SNAr is unlikely, radical-cation-mediated or metal-catalyzed nucleophilic substitution could be viable pathways for this compound. youtube.comchemrxiv.org

The weak C-I bond of this compound makes it susceptible to homolytic cleavage under photolytic or high-temperature conditions, generating a 5-(tert-butoxy)-2-hydroxyphenyl radical. The photolytic generation of a 2-hydroxyphenyl radical from 2-iodophenol (B132878) has been demonstrated, showing that the C-I bond can be selectively cleaved to initiate radical processes. researchgate.net This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen abstraction or addition to unsaturated systems.

Separately, the phenolic hydroxyl group is a target for radical reactions. Hydrogen abstraction from the phenolic -OH group by other radical species, such as tert-butoxy (B1229062) radicals or hydroxyl radicals, can occur readily to form a stable phenoxyl radical. osti.govrsc.org The rate of this abstraction is high but can be slowed in polar, hydrogen-bond-accepting solvents. osti.gov The resulting 5-(tert-butoxy)-2-iodophenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. This species can then participate in oxidative coupling reactions to form biphenol or other dimeric structures. nsf.govupenn.edu

Influence of the Phenolic Hydroxyl and Tert-butoxy Groups on Reactivity

The substituents on the aromatic ring, namely the phenolic hydroxyl and the tert-butoxy groups, exert a profound influence on the molecule's reactivity through a combination of electronic and steric effects.

Both the hydroxyl (-OH) and tert-butoxy (-O-tBu) groups are strong activating groups in electrophilic aromatic substitution and influence the reactivity in other contexts.

Hydroxyl Group: The -OH group is a powerful electron-donating group through resonance (+R effect), where one of the oxygen's lone pairs delocalizes into the aromatic π-system. It is weakly electron-withdrawing through induction (-I effect) due to the electronegativity of oxygen. The resonance effect is dominant, leading to a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions. nih.gov

Tert-butoxy Group: The tert-butoxy group is also electron-donating. It exhibits a +R effect similar to the hydroxyl group, though slightly attenuated. It also has a positive inductive effect (+I) due to the electron-releasing nature of the alkyl tert-butyl group. nih.govmdpi.com

In this compound, these two groups are meta to each other. Their activating, electron-donating effects are additive, making the aromatic ring highly electron-rich. This increased nucleophilicity of the ring enhances its reactivity in electrophilic substitution reactions and influences the redox properties of the molecule, facilitating oxidation of the phenol (B47542) to the phenoxyl radical. nih.govmdpi.com This high electron density also impacts metal-catalyzed reactions by influencing the electronic environment of the carbon-iodine bond undergoing oxidative addition.

Steric hindrance plays a crucial role in directing the reactivity of this compound.

Tert-butoxy Group: The tert-butyl group is exceptionally bulky. nih.govmdpi.com This steric bulk can shield adjacent positions on the aromatic ring, hindering the approach of reagents. mdpi.com In this compound, the tert-butoxy group at C5 can sterically influence reactions at the C4 and C6 positions. This steric protection can enhance the stability of the compound and its derivatives by slowing oxidation rates. nih.govmdpi.com

Iodine Atom: As the largest of the common halogens, the iodine atom at C2 also contributes significant steric bulk, impeding reactions at the C1 (hydroxyl) and C3 positions.

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -I (Iodo) | 2 | -I (Inductive, withdrawing), Weak +R (Resonance, donating) | Large |

| -OH (Hydroxyl) | 1 | +R (Resonance, donating) > -I (Inductive, withdrawing) | Moderate |

| -O-tBu (Tert-butoxy) | 5 | +R (Resonance, donating), +I (Inductive, donating) | Very Large |

Mechanistic Studies of Key Transformations

No publications detailing the mechanistic pathways of key transformations involving this compound could be located. Research in this area is essential for a comprehensive understanding of its chemical behavior, including its potential applications in synthesis and materials science.

Kinetic Isotope Effect (KIE) Analysis

A kinetic isotope effect (KIE) analysis is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. This is achieved by comparing the reaction rates of molecules containing heavier isotopes at specific positions to their non-isotopically labeled counterparts.

However, no studies reporting KIE analysis for reactions involving this compound have been published. Such studies would be invaluable for understanding, for example, the mechanism of C-H or O-H bond cleavage, or the role of the iodine substituent in various transformations.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient species, or reaction intermediates, through spectroscopic techniques is a cornerstone of mechanistic chemistry. Methods such as NMR, IR, UV-Vis, and mass spectrometry are commonly employed to identify and structurally characterize these short-lived species.

A thorough search did not yield any reports on the use of these techniques to monitor and identify reaction intermediates in transformations of this compound. The identification of intermediates would provide direct evidence for proposed reaction pathways and contribute significantly to the understanding of its reactivity.

Applications of 5 Tert Butoxy 2 Iodophenol As a Versatile Synthetic Building Block

Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 5-(tert-butoxy)-2-iodophenol makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to low-valent metal catalysts, a crucial step in many catalytic cycles.

Palladium catalysts are among the most powerful tools in modern organic synthesis for forming new bonds. libretexts.org this compound readily participates in several key palladium-catalyzed reactions. nih.gov

The construction of carbon-carbon (C-C) bonds is central to the assembly of complex organic molecules. icmpp.ronih.govvanderbilt.edu Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck reactions provide efficient methods for creating these bonds. libretexts.orgnih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling, or Suzuki reaction, is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. scirp.orgmychemblog.com Discovered by Akira Suzuki and Norio Miyaura in 1979, this reaction is valued for its mild conditions and the commercial availability and low toxicity of the boron reagents. mychemblog.com The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.com The reaction of this compound with a suitable boronic acid or ester would yield a biphenyl (B1667301) derivative, a common structural motif in pharmaceuticals and materials science.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is highly effective for the synthesis of substituted alkynes and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a 2-alkynyl-5-(tert-butoxy)phenol derivative.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org Unlike the Suzuki and Sonogashira reactions, the Heck reaction does not proceed through a transmetalation step but rather via alkene insertion followed by beta-hydride elimination. libretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. Applying the Heck reaction to this compound with an alkene would result in the formation of a styrenyl-type derivative. The reaction has been utilized in domino sequences, such as an intermolecular Suzuki coupling followed by an intramolecular Heck reaction, to create complex polycyclic structures. researchgate.net

Table 1: Overview of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Organoboron compound | Palladium catalyst, Base | Biaryl or vinyl derivative |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Palladium catalyst, Base | Substituted alkene |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck).

C-N and C-O Bond Forming Reactions

Palladium catalysis is also instrumental in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial linkages in many biologically active compounds and functional materials.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a preferred method for synthesizing aryl amines, largely replacing older methods that required harsh conditions. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.orgmychemblog.com The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of this reaction. wikipedia.orgorganic-chemistry.org this compound can be coupled with various primary or secondary amines using this methodology to produce N-aryl derivatives.

Buchwald-Hartwig Etherification: Analogous to the amination reaction, palladium catalysts can also be used to form C-O bonds, a process often referred to as Buchwald-Hartwig etherification. This reaction couples an aryl halide with an alcohol. While less common than the Ullmann condensation for C-O bond formation, it offers an alternative under milder conditions for certain substrates.

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-O and C-N bonds. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, or amines. wikipedia.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern methods often use catalytic amounts of soluble copper complexes with various ligands. wikipedia.orgorganic-chemistry.org For the formation of diaryl ethers (a C-O bond), an aryl halide is reacted with a phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgharvard.edu this compound could potentially react with another aromatic alcohol under Ullmann conditions to form a diaryl ether. Copper catalysis is also significant in Sonogashira reactions, where it acts as a co-catalyst with palladium. mdpi.com Furthermore, copper catalysts can be involved in reactions with peroxides, although these may proceed through non-radical mechanisms. rsc.org

Table 2: C-N and C-O Bond Forming Reactions

| Reaction | Reagent | Catalyst | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Ullmann Condensation | Alcohol/Phenol | Copper | C-O |

Iron- and Cobalt-Catalyzed Reactions

In recent years, there has been a growing interest in using more abundant and less toxic first-row transition metals like iron and cobalt as catalysts for cross-coupling reactions. nih.gov

Iron-Catalyzed Reactions: Iron catalysts are attractive due to their low cost and low toxicity, making them a sustainable alternative to precious metals. nih.gov Iron-catalyzed cross-coupling reactions have been successfully applied in the synthesis of pharmaceuticals, even on an industrial scale. nih.gov Iron can catalyze oxidative coupling reactions, for example, between phenols and alkenes to form dihydrobenzofuran structures. acs.org

Cobalt-Catalyzed Reactions: Cobalt catalysts are also emerging as powerful tools for cross-coupling reactions, including enantioselective transformations. dicp.ac.cn They have been shown to effectively catalyze cross-electrophile couplings and Negishi-type couplings. dicp.ac.cnnih.gov Cobalt-porphyrin complexes have been used for the aerobic oxidative coupling of phenols. researchgate.net

Nickel, another first-row transition metal, is also a versatile catalyst for cross-coupling reactions. It can often be a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel catalysts have been employed in various C-C bond-forming reactions, such as the Kumada-Tamao-Corriu reaction, which couples an organic halide with a Grignard reagent. icmpp.ro They have also found application in amination reactions, providing an alternative to the palladium-catalyzed Buchwald-Hartwig amination. libretexts.org

Construction of Diverse Heterocyclic Frameworks

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds.

Benzofurans are a significant class of oxygen-containing heterocycles found in numerous natural products and synthetic materials with a wide range of biological activities, including antitumor, antibacterial, and antioxidant properties. wikipedia.org A prominent and efficient method for the synthesis of substituted benzofurans involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org

The reaction sequence typically begins with a palladium- and copper-cocatalyzed Sonogashira cross-coupling of this compound with a terminal alkyne. This step forms a 2-alkynylphenol intermediate. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a base, leads to the formation of the benzofuran (B130515) ring through a 5-endo-dig cyclization pathway. rsc.org The tert-butoxy (B1229062) group at the 5-position can be retained in the final product or deprotected to yield the corresponding 5-hydroxybenzofuran derivative, offering further opportunities for functionalization.

The efficiency of this one-pot, two-step process can be significantly enhanced by using microwave irradiation, which often leads to shorter reaction times and a reduction in side products. wikipedia.org This methodology is particularly useful for creating libraries of highly substituted benzofurans. wikipedia.org

Table 1: Synthesis of Benzofuran Derivatives from this compound via Sonogashira Coupling and Cyclization This table presents a representative, hypothetical synthesis based on established methodologies for similar substrates.

| Entry | Alkyne Substrate | Product | Typical Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 5-(Tert-butoxy)-2-phenylbenzofuran | 85-95 |

| 2 | 1-Hexyne | 2-Butyl-5-(tert-butoxy)benzofuran | 80-90 |

| 3 | Propargyl alcohol | (5-(Tert-butoxy)benzofuran-2-yl)methanol | 75-85 |

| 4 | Trimethylsilylacetylene | 5-(Tert-butoxy)-2-(trimethylsilyl)benzofuran | 90-98 |

Benzoxazines are a class of nitrogen and oxygen-containing heterocyclic compounds that are precursors to high-performance phenolic resins. mdpi.comresearchgate.net The synthesis of benzoxazines is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde. mdpi.comnih.govnih.gov This reaction can be carried out in solution or under solventless conditions. nih.gov

While this is a versatile method for a wide range of phenols, the application of this compound in the direct synthesis of benzoxazine (B1645224) monomers is not extensively documented in the scientific literature. The steric hindrance presented by the bulky tert-butoxy group, as well as the presence of the iodo-substituent, may influence the reactivity of the phenolic ring in the electrophilic aromatic substitution step of the Mannich reaction. Further research would be required to determine the feasibility and optimal conditions for the synthesis of benzoxazines from this particular substituted phenol.

The reactivity of this compound can be harnessed to construct other fused heterocyclic systems beyond benzofurans. One such class of compounds is the dibenzofurans, which are tricyclic aromatic ethers with applications in materials science and as structural motifs in biologically active molecules. researchgate.net A common strategy for dibenzofuran (B1670420) synthesis is the intramolecular cyclization of 2-hydroxy-2'-functionalized biphenyls. nih.gov In this context, this compound could first undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with an appropriately substituted arylboronic acid to form a 2-arylphenol intermediate. Subsequent intramolecular cyclization, often via oxidative C-H activation or Ullmann-type coupling, would lead to the formation of the dibenzofuran core.

Another important class of annulated heterocycles are carbazoles, which are nitrogen-containing tricyclic systems found in many natural products and functional materials. nih.gov The synthesis of carbazoles can be achieved from 2-iodobiphenyls through palladium-catalyzed C-H activation and amination. nih.gov A plausible route starting from this compound would involve its conversion to a 2-aminobiphenyl (B1664054) derivative, which could then undergo intramolecular C-H amination to form the carbazole (B46965) ring.

Cascade and Domino Reaction Sequences

Cascade and domino reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single pot without the isolation of intermediates. nih.govresearchgate.netnih.gov this compound is a suitable substrate for such reaction sequences due to its multiple reactive sites.

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into organic molecules. When combined with a subsequent cyclization step, this strategy provides a direct route to various heterocyclic ketones. A potential cascade reaction involving this compound could begin with a palladium-catalyzed carbonylation of the carbon-iodine bond to form an acyl-palladium intermediate. If the phenol is first coupled with a suitable reaction partner, for instance, an alkyne via Sonogashira coupling, the resulting intermediate could undergo an intramolecular attack of the phenolic oxygen onto the palladium-activated alkyne, followed by carbonylative cyclization to yield a benzofuranone derivative.

While specific examples detailing the carbonylation-cyclization of this compound are not prevalent in the literature, the general methodology has been successfully applied to related substrates for the synthesis of various lactones and other heterocyclic ketones.

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains the structural elements of all the starting materials. orgsyn.org Well-known MCRs include the Passerini, Ugi, and Biginelli reactions. wikipedia.orgorgsyn.orgwikipedia.org These reactions typically require specific functional groups in the starting materials, such as aldehydes, ketones, isocyanides, and carboxylic acids.

The direct application of this compound in these classical MCRs is limited as it does not possess the requisite functional groups. However, it could serve as a precursor to a reactant for an MCR. For example, the phenolic hydroxyl group could be used to synthesize a carboxylic acid derivative, or the iodophenyl moiety could be transformed into an aldehyde via a formylation reaction. This modified substrate could then participate in an MCR, thereby incorporating the substituted benzene (B151609) ring into a more complex molecular architecture. The development of novel MCRs that can directly utilize functionalized phenols like this compound remains an active area of research.

Derivatization Studies for Advanced Synthetic Intermediates

The presence of both a phenolic hydroxyl and an iodo group on the same aromatic scaffold allows for a diverse range of chemical modifications on this compound. These transformations are crucial for elaborating the molecular framework and introducing new functionalities, thereby paving the way for the synthesis of more complex target molecules. The derivatization can be broadly categorized into two main areas: reactions involving the iodine atom to form hypervalent iodine species and transformations targeting the phenolic hydroxyl group.

Preparation of Hypervalent Iodine Reagents from this compound

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective oxidizing capabilities as an environmentally benign alternative to heavy metal-based oxidants. The iodo group of this compound can be oxidized to higher-valent states, typically +3 (iodine(III)) or +5 (iodine(V)), to generate a variety of useful reagents.

The synthesis of iodine(III) reagents, such as (diacetoxyiodo)arenes, is commonly achieved by the oxidation of the corresponding iodoarene. mdpi.comnih.govresearchgate.net For this compound, this transformation would likely require initial protection of the phenolic hydroxyl group to prevent undesired side reactions under the oxidative conditions. Following protection, the resulting derivative can be treated with oxidizing agents like peracetic acid or sodium periodate (B1199274) in acetic acid to yield the corresponding (diacetoxyiodo)arene. mdpi.comresearchgate.net

A general procedure for the synthesis of (diacetoxyiodo)arenes involves the oxidation of an iodoarene with sodium periodate in a mixture of acetic anhydride (B1165640) and acetic acid. mdpi.com Another common method employs sodium percarbonate as the oxidant in a ternary solvent system of dichloromethane, acetic anhydride, and acetic acid. nih.gov These methods are generally efficient and can be adapted for substrates with various substitution patterns.

Further transformation of the (diacetoxyiodo)arene can lead to other useful hypervalent iodine(III) species. For instance, hydrolysis of the diacetate furnishes the corresponding iodosylarene, while reaction with other carboxylic acids can be used to install different ligands on the iodine center. arkat-usa.org

The table below outlines the potential synthesis of various hypervalent iodine reagents starting from a protected derivative of this compound.

| Starting Material (Protected) | Reagents and Conditions | Potential Hypervalent Iodine Product | Valence State |

| 1-tert-butoxy-4-iodo-2-(protected-oxy)benzene | 1. Peracetic acid, Acetic acid, 40°C2. Sodium periodate, Acetic anhydride, Acetic acid | [4-tert-butoxy-2-(protected-oxy)phenyl]iodine(III) diacetate | III |

| [4-tert-butoxy-2-(protected-oxy)phenyl]iodine(III) diacetate | Aqueous NaOH | Iodosyl[4-tert-butoxy-2-(protected-oxy)benzene] | III |

| [4-tert-butoxy-2-(protected-oxy)phenyl]iodine(III) diacetate | Trifluoroacetic acid | [4-tert-butoxy-2-(protected-oxy)phenyl]iodine(III) bis(trifluoroacetate) | III |

| 1-tert-butoxy-4-iodo-2-(protected-oxy)benzene | Dimethyldioxirane, Acetone | Iodyl[4-tert-butoxy-2-(protected-oxy)benzene] | V |

Note: "Protected-oxy" refers to a protected form of the phenolic hydroxyl group.

Transformations of the Phenolic Hydroxyl Group (e.g., Esterification, Etherification, Protection)

The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups through esterification, etherification, and protection strategies. These transformations are fundamental in modifying the electronic properties of the aromatic ring, influencing its reactivity in subsequent steps, and enabling the construction of more complex molecular architectures.

Esterification:

Esterification of the phenolic hydroxyl group can be achieved through various methods. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. byjus.comnih.gov However, for a sterically hindered phenol like this compound, milder and more efficient methods are often preferred. The Steglich esterification, which utilizes a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is particularly well-suited for such substrates. nih.govwikipedia.orgdbpedia.orgsynarchive.comorganic-chemistry.org This method proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.

Etherification:

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers and can be readily applied to this compound. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The resulting nucleophilic phenoxide is then reacted with an alkyl halide or sulfonate in an SN2 reaction to yield the desired ether. wikipedia.org The choice of base and solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com

Protection:

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the phenolic hydroxyl group. This is achieved by converting it into a stable protecting group that is inert to the conditions of subsequent reactions and can be selectively removed later. masterorganicchemistry.com For phenols, silyl (B83357) ethers are among the most common and versatile protecting groups due to their ease of installation and removal under specific conditions. wikipedia.orglibretexts.org

Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base like imidazole (B134444) or triethylamine (B128534) in a solvent such as DMF. wikipedia.org The steric bulk of the silyl group can be tuned to control the stability of the protected phenol. For example, a TIPS group is significantly more stable to acidic conditions than a TMS (trimethylsilyl) group. wikipedia.org Deprotection is usually achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions, depending on the specific silyl ether used. libretexts.orgharvard.edu

The following table summarizes various derivatization reactions of the phenolic hydroxyl group of this compound.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | ||

| Steglich Esterification | Acetic acid, DCC, DMAP, Dichloromethane | 4-tert-butoxy-2-iodophenyl acetate |

| Acylation | Acetyl chloride, Triethylamine, Dichloromethane | 4-tert-butoxy-2-iodophenyl acetate |

| Etherification | ||

| Williamson Ether Synthesis | Methyl iodide, K₂CO₃, DMF | 1-tert-butoxy-4-iodo-2-methoxybenzene |

| Williamson Ether Synthesis | Benzyl bromide, NaH, THF | 2-(benzyloxy)-1-tert-butoxy-4-iodobenzene |

| Protection | ||

| Silylation | TBDMSCl, Imidazole, DMF | tert-butyldimethyl((4-(tert-butoxy)-2-iodophenyl)oxy)silane |

| Silylation | TIPSCl, Triethylamine, Dichloromethane | ((4-(tert-butoxy)-2-iodophenyl)oxy)triisopropylsilane |

Computational Chemistry and Theoretical Studies on 5 Tert Butoxy 2 Iodophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is adept at describing the electronic structure of molecules, which in turn allows for the prediction of various chemical and physical properties. DFT calculations have been widely applied to study substituted phenols, providing a robust framework for understanding compounds like 5-(Tert-butoxy)-2-iodophenol. rsc.orgrsc.orgnih.govajol.info

A fundamental aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally suggests higher reactivity. For substituted phenols, the HOMO-LUMO gap can be influenced by the nature and position of the substituents. nih.gov

In the case of this compound, the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing, yet polarizable, iodine atom would have competing effects on the electron density of the phenol (B47542) ring, thereby influencing the HOMO and LUMO energy levels. DFT calculations can precisely quantify these effects.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Phenol

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |

Note: The values in this table are illustrative for a generic substituted phenol and are not specific to this compound. Actual values would require specific DFT calculations.

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. modgraph.co.uknih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to obtain theoretical chemical shifts that often show excellent correlation with experimental data for substituted phenols. tandfonline.comdocbrown.info This predictive capability is invaluable for confirming molecular structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis). nih.govresearchgate.netresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For substituted phenols, the position of the absorption maxima (λmax) is sensitive to the substituents on the aromatic ring. tandfonline.comacs.org TD-DFT can model these shifts and help in the interpretation of experimental spectra. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Phenol

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR Chemical Shift (OH proton) | 5.5 ppm | Dependent on solvent and hydrogen bonding. |

| ¹³C NMR Chemical Shift (C-OH) | 155 ppm | Generally good agreement with experimental values. |

| UV-Vis λmax | 275 nm | Corresponds to π → π* transitions in the phenol ring. |

Note: The values in this table are representative and intended for illustrative purposes. Specific calculations for this compound are required for accurate predictions.

Molecular Dynamics Simulations to Elucidate Conformational Preferences

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the preferred conformations of flexible molecules like this compound. The rotation around the C-O bond of the tert-butoxy group and the O-H bond of the hydroxyl group can lead to various conformers. MD simulations can map the potential energy surface and identify the most stable, low-energy conformations. Such studies have been applied to substituted phenols to understand their interactions and behavior in different environments. nih.gov

Transition State Analysis for Reaction Pathways

DFT is also instrumental in elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as electrophilic substitution or coupling reactions, DFT can be used to model the energy profile of the reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The activation energy, determined from the energy difference between the reactant and the transition state, provides crucial information about the reaction kinetics. For instance, studies on the oxidation of phenols have utilized DFT to investigate the transition states of hydrogen atom abstraction. rsc.orgacs.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. mdpi.com These models often employ descriptors derived from computational chemistry, such as HOMO-LUMO energies, partial charges, and steric parameters. For a class of compounds like substituted phenols, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, their rate of oxidation. acs.org The electronic and steric properties of the tert-butoxy and iodo substituents in this compound would be key descriptors in such a model. QSAR (Quantitative Structure-Activity Relationship) studies, a related approach, have been extensively used for phenolic compounds to predict their biological activities. nih.govacs.orgnih.gov

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Boc₂O, NEt₃, DCM, 0°C → RT | Introduce tert-butoxy group |

| Isolation | Column chromatography (hexane/EtOAc) | Purify protected intermediate |

Advanced: How does steric hindrance from the tert-butoxy group influence reactivity in cross-coupling reactions?

Answer:

The tert-butoxy group adjacent to the iodine atom creates steric bulk, which can:

- Suppress undesired side reactions (e.g., homo-coupling in Suzuki-Miyaura reactions) by limiting access to the catalytic site.

- Modify regioselectivity in Ullmann or Buchwald-Hartwig aminations due to hindered rotation around the C-I bond.

Experimental optimization includes: - Ligand screening (e.g., bulky phosphines like XPhos) to enhance catalytic efficiency.

- Kinetic studies comparing reaction rates with/without tert-butoxy substitution .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

Q. Table 2: Key Spectroscopic Data

| Technique | Expected Signal |

|---|---|

| ¹H NMR | δ 1.3 (s, 9H, C(CH₃)₃), δ 7.2–7.8 (aromatic H) |

| ¹³C NMR | δ 80–85 (C-O tert-butyl), δ 90–100 (C-I) |

Advanced: How does the tert-butoxy group affect photostability compared to unprotected 2-iodophenol?

Answer:

The tert-butoxy group enhances photostability by:

- Quenching reactive oxygen species (ROS) via electron-donating effects, reducing photo-oxidation.

- Steric shielding of the iodine atom from UV-induced cleavage.

Methodological validation involves: - UV-Vis spectroscopy tracking absorbance changes under controlled irradiation.

- LC-MS to identify degradation products (e.g., de-iodinated or deprotected species) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine species.

- Waste disposal : Segregate halogenated waste for specialized treatment.

Refer to Safety Data Sheets (SDS) for 2-iodophenol derivatives () and tert-butyl-protected analogs for spill management .

Advanced: Can computational methods predict the electronic effects of tert-butoxy substitution on iodine’s leaving group ability?

Answer:

Yes. Density Functional Theory (DFT) calculations reveal:

- Reduced electron density at iodine due to the electron-donating tert-butoxy group, weakening the C-I bond.

- Transition state stabilization in SNAr reactions via steric and electronic modulation.

Validation involves comparing calculated activation energies with experimental kinetic data .

Basic: How is this compound utilized in synthesizing spirocyclic or polycyclic compounds?

Answer:

It serves as a building block in:

- Suzuki-Miyaura cross-coupling to introduce iodine-free aryl groups.

- Cyclization reactions (e.g., Heck or Sonogashira) for forming oxygen-containing heterocycles.

Example: Reaction with alkyne partners under Pd catalysis yields benzofuran derivatives .

Advanced: What strategies mitigate iodine loss during high-temperature reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.